ethyl 1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Ethyl 1-methyl-1H-pyrazole-3-carboxylate is a derivative of pyrazole, a class of compounds that have been found to bind with high affinity to multiple receptors . .
Mode of Action
Pyrazole derivatives have been shown to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Pyrazole derivatives have been shown to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is used as a pharmaceutical intermediate , suggesting that it may have suitable ADME properties for drug development.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that the compound has significant effects at the molecular and cellular levels.
Action Environment
It is known that the compound is used as a pharmaceutical intermediate , suggesting that it may be stable under a variety of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of ethyl acetoacetate with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:
Reactants: Ethyl acetoacetate and hydrazine hydrate.
Catalyst: Acidic catalyst such as hydrochloric acid.
Solvent: Ethanol or methanol.
Conditions: Reflux the mixture for several hours.
Another method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyrazole-3-carboxylic acids, hydrazine derivatives, and various substituted pyrazoles.
Scientific Research Applications
Ethyl 1-methyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 3-pyrazolecarboxylate
- Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and biological activity. Its ethyl ester group enhances its solubility and potential for further functionalization compared to similar compounds.
Properties
IUPAC Name |
ethyl 1-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSICLAHSIQPDMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441978 | |
Record name | ethyl 1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88529-79-7 | |
Record name | ethyl 1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is ethyl 1-methyl-1H-pyrazole-3-carboxylate synthesized according to the research?
A1: The research paper describes the synthesis of this compound through the reaction of ethyl 3-[(E)-(dimethylamino)methylidene]pyruvate (3) with N,N′-dimethylhydrazine (51) []. This reaction pathway differs from the reactions with other hydrazines, which primarily yield 1-substituted ethyl 1H-pyrazole-5-carboxylates.
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